An In-depth Technical Guide to Fmoc-4-azido-L-phenylalanine: Properties and Applications
An In-depth Technical Guide to Fmoc-4-azido-L-phenylalanine: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-4-azido-L-phenylalanine is a cornerstone unnatural amino acid derivative utilized extensively in peptide synthesis, chemical biology, and drug development. Its unique structure, featuring a base-labile Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the amine and a bioorthogonal azido group on the phenyl side chain, enables its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows. The azido moiety serves as a chemical handle for subsequent modifications via highly specific and efficient "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of Fmoc-4-azido-L-phenylalanine, serving as a technical resource for professionals in the field. Its ability to facilitate the precise introduction of functionalities into peptides and proteins opens up vast possibilities for creating novel therapeutics, diagnostic tools, and advanced biomaterials.[1]
Core Chemical Properties
The fundamental properties of Fmoc-4-azido-L-phenylalanine are summarized below, providing essential data for its handling, storage, and use in synthesis.
General and Physical Properties
| Property | Value | References |
| IUPAC Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-azidophenyl)propanoic acid | |
| Synonyms | Fmoc-L-Phe(4-azido)-OH, Fmoc-p-azido-L-Phe-OH, N-α-Fmoc-4-azido-L-phenylalanine | [1][2] |
| Appearance | Off-white to brownish or yellowish powder/solid | [1] |
| Purity | ≥98% (typically by HPLC) | [1] |
| Melting Point | Data not consistently available; may decompose upon heating. |
Chemical and Molecular Data
| Property | Value | References |
| CAS Number | 163217-43-4 | [1][3] |
| Molecular Formula | C₂₄H₂₀N₄O₄ | [1][3] |
| Molecular Weight | 428.45 g/mol | [1] |
| Solubility | Soluble in DMF, DMSO, and aqueous base (e.g., 0.1M NaOH).[4] | |
| Storage | Store at 2-8°C, desiccated. For long-term storage, -20°C is recommended. | [1][4] |
Experimental Protocols and Workflows
Fmoc-4-azido-L-phenylalanine is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The resulting azide-containing peptide can then be modified on-resin or in solution.
Logical Workflow for Synthesis and Modification
The overall process involves the sequential incorporation of the amino acid into a growing peptide chain, followed by the selective chemical modification of its azido side chain.
Caption: General workflow for synthesizing and modifying a peptide with Fmoc-4-azido-L-phenylalanine.
Protocol 1: Incorporation into Peptides via Fmoc-SPPS
This protocol outlines the manual incorporation of Fmoc-4-azido-L-phenylalanine into a peptide sequence on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[5]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[6]
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.[6]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-4-azido-L-phenylalanine (3-5 equivalents relative to resin loading), a coupling agent like HBTU (0.95 eq. to the amino acid), and an activator base like N,N-Diisopropylethylamine (DIPEA) (2 eq. to the amino acid) in DMF.[5][6]
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours. For sterically hindered couplings, time may be extended.[5]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents.
-
Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.[6]
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.[7]
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for modifying the azide-functionalized peptide while it is still attached to the solid support. This method simplifies purification by allowing excess reagents to be washed away.[8]
-
Resin Preparation: After peptide synthesis, swell the azide-containing peptide-resin in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or DMF for at least 30 minutes. Wash thoroughly.
-
Reaction Cocktail Preparation:
-
In a separate vial, prepare the reaction mixture. For a 0.1 mmol scale synthesis, dissolve the terminal alkyne-containing molecule (5-10 equivalents) in DMF.
-
Add a copper(I) source, such as Copper(I) Iodide (CuI) (2 equivalents), and a base, such as DIPEA (5-10 equivalents).[9]
-
-
Initiation and Reaction:
-
Add the reaction cocktail to the swelled resin.
-
Agitate the mixture at room temperature. The reaction is typically complete within 12-24 hours.[10]
-
-
Washing: After the reaction, drain the solution and wash the resin extensively with DMF, then Dichloromethane (DCM), to remove all copper salts and excess reagents. The peptide is now ready for cleavage.
Caption: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction scheme.
Protocol 3: Solution-Phase Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction ideal for biological applications where copper toxicity is a concern.[11] This protocol is performed on the purified peptide in solution.
-
Peptide Preparation: The azide-containing peptide should be cleaved from the resin, purified by RP-HPLC, and lyophilized. Dissolve the purified peptide in a biocompatible buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Reagent Preparation: Dissolve the strained alkyne, such as a Dibenzocyclooctyne (DBCO) derivative, in a minimal amount of a water-miscible organic solvent like DMSO to create a concentrated stock solution.[12]
-
Reaction Setup:
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[14] Reaction times can vary based on reactant concentrations and the specific strained alkyne used.[11]
-
Monitoring and Purification: The reaction progress can be monitored by RP-HPLC or mass spectrometry. Once complete, the final conjugated peptide can be purified from excess reagents using RP-HPLC or size-exclusion chromatography.
Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction scheme.
Conclusion
Fmoc-4-azido-L-phenylalanine is an exceptionally versatile chemical tool that bridges the worlds of peptide synthesis and bioorthogonal chemistry. Its straightforward integration into established Fmoc-SPPS protocols allows for the precise, site-specific placement of an azide handle within a peptide sequence. This functionality provides a gateway to a vast array of subsequent chemical modifications through click chemistry, enabling the development of sophisticated peptide conjugates for targeted drug delivery, advanced imaging probes, and functionalized biomaterials. The robust and well-defined protocols associated with its use make it an indispensable resource for researchers pushing the boundaries of peptide science and pharmaceutical development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-L-4-Azidophenylalanine, 100 mg, CAS No. 163217-43-4 | Fluorenylmethylene / Fmoc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Austria [carlroth.com]
- 3. scbt.com [scbt.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. broadpharm.com [broadpharm.com]
- 14. interchim.fr [interchim.fr]
